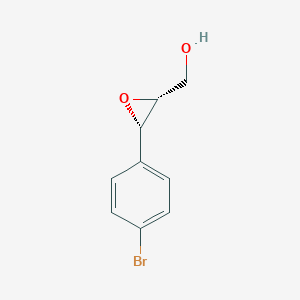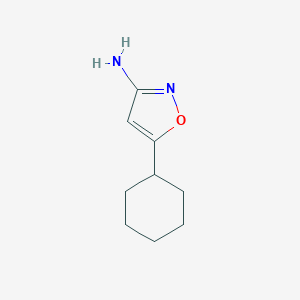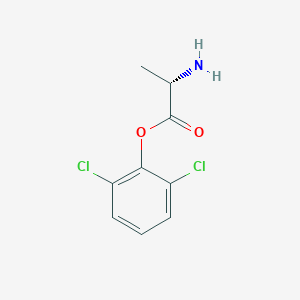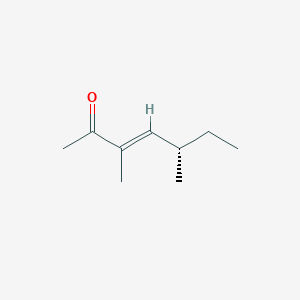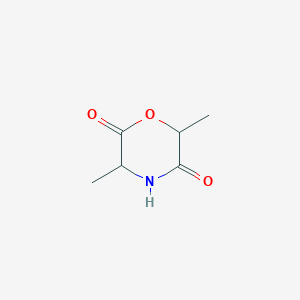
3,6-Dimethylmorpholine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethylmorpholine-2,5-dione, also known as DMDMD or Meldrum's acid, is a cyclic compound with a unique structure that has been widely used in scientific research due to its versatile properties. This compound has been studied for its synthetic applications, mechanism of action, and biochemical and physiological effects. In
Wirkmechanismus
3,6-Dimethylmorpholine-2,5-dione acts as a nucleophile in many reactions due to its acidic hydrogen atom and the presence of two carbonyl groups. It can undergo nucleophilic addition reactions with various electrophiles, such as aldehydes, ketones, and imines. 3,6-Dimethylmorpholine-2,5-dione has also been shown to undergo ring-opening reactions to form acyclic compounds.
Biochemische Und Physiologische Effekte
3,6-Dimethylmorpholine-2,5-dione has not been studied extensively for its biochemical and physiological effects. However, some studies have shown that 3,6-Dimethylmorpholine-2,5-dione can inhibit the growth of cancer cells and has anti-inflammatory properties. Further studies are needed to fully understand the biochemical and physiological effects of 3,6-Dimethylmorpholine-2,5-dione.
Vorteile Und Einschränkungen Für Laborexperimente
3,6-Dimethylmorpholine-2,5-dione has several advantages for laboratory experiments. It is relatively easy to synthesize and is commercially available. Additionally, 3,6-Dimethylmorpholine-2,5-dione has a long shelf life and can be stored at room temperature. However, 3,6-Dimethylmorpholine-2,5-dione is highly sensitive to moisture and should be stored in a dry environment. Additionally, 3,6-Dimethylmorpholine-2,5-dione can be hazardous if not handled properly and should be used with caution.
Zukünftige Richtungen
There are several future directions for the use of 3,6-Dimethylmorpholine-2,5-dione in scientific research. One potential application is the synthesis of new heterocyclic compounds for use in drug discovery. Additionally, 3,6-Dimethylmorpholine-2,5-dione could be used as a reagent for the synthesis of new materials with unique properties. Further studies are also needed to fully understand the biochemical and physiological effects of 3,6-Dimethylmorpholine-2,5-dione.
Synthesemethoden
The synthesis of 3,6-Dimethylmorpholine-2,5-dione involves the reaction of malonic acid with acetone in the presence of an acid catalyst. The reaction yields a white crystalline solid that can be purified through recrystallization. This synthesis method is relatively simple and has been widely used in laboratory settings.
Wissenschaftliche Forschungsanwendungen
3,6-Dimethylmorpholine-2,5-dione has been extensively used in scientific research due to its versatile properties. It has been used as a building block for the synthesis of various organic compounds, including β-lactams, pyrimidine derivatives, and α-amino acids. Additionally, 3,6-Dimethylmorpholine-2,5-dione has been used as a reagent for the synthesis of heterocyclic compounds, such as pyrazoles and isoxazoles.
Eigenschaften
CAS-Nummer |
118363-62-5 |
|---|---|
Produktname |
3,6-Dimethylmorpholine-2,5-dione |
Molekularformel |
C6H9NO3 |
Molekulargewicht |
143.14 g/mol |
IUPAC-Name |
3,6-dimethylmorpholine-2,5-dione |
InChI |
InChI=1S/C6H9NO3/c1-3-6(9)10-4(2)5(8)7-3/h3-4H,1-2H3,(H,7,8) |
InChI-Schlüssel |
VVCGOQDXURYHJV-UHFFFAOYSA-N |
SMILES |
CC1C(=O)OC(C(=O)N1)C |
Kanonische SMILES |
CC1C(=O)OC(C(=O)N1)C |
Synonyme |
2,5-Morpholinedione,3,6-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



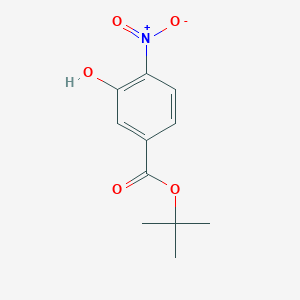
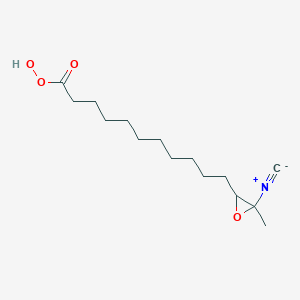
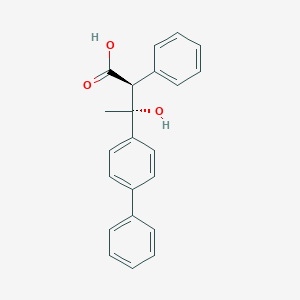
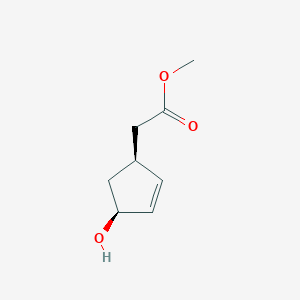
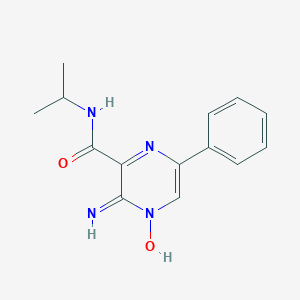
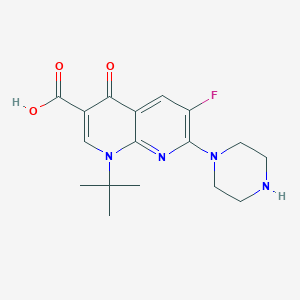
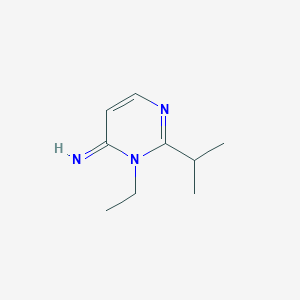
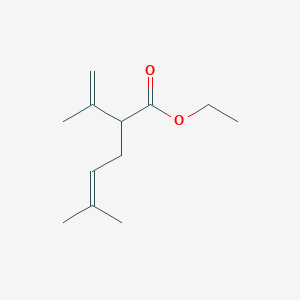
![2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid](/img/structure/B53203.png)
![(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B53205.png)
